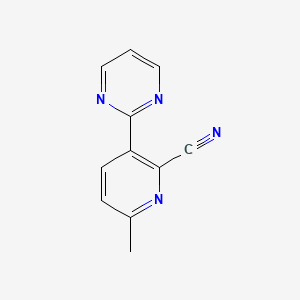

6-methyl-3-pyrimidin-2-ylpyridine-2-carbonitrile

Cat. No. B8614298

M. Wt: 196.21 g/mol

InChI Key: AUMNIXOXDPWQRG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08133908B2

Procedure details

An alternative route to make D18 is: 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methyl-2-pyridinecarbonitrile D17 (50.6 mg) was dissolved 1,4-Dioxane (1 ml) under nitrogen in a vial, then 2-bromopyrimidine (42.0 mg, 0.264 mmol), CsF (67 mg, 0.441 mmol), Pd(Ph3P)4 (12 mg, 10.38 μmol) and CuI (7 mg, 0.037 mmol) were added in sequence. The vial was then capped and stirred at 65° C., after 1 hour the solvent was removed at reduced pressure and the residue partitioned between AcOEt (10 mls) and NaHCO3 (saturated solution, 10 ml). The phases were separated and the water was extracted with AcOEt (2×10 mls). The organic fraction were joined together, dried over Na2SO4 and evaporated at reduced pressure, obtaining an orange oily residue which was purified (Biotage, Snap 25 g silica gel column, AcOEt/Cy from pure Cy to 50:50 in 10 column volumes) to obtain the title compound D18 as pale yellow solid (27.6 mg).

Quantity

50.6 mg

Type

reactant

Reaction Step One

Name

CuI

Quantity

7 mg

Type

catalyst

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

CC1(C)COB([C:8]2[C:9]([C:15]#[N:16])=[N:10][C:11]([CH3:14])=[CH:12][CH:13]=2)OC1.Br[C:19]1[N:24]=[CH:23][CH:22]=[CH:21][N:20]=1.[F-].[Cs+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cu]I.O1CCOCC1>[CH3:14][C:11]1[N:10]=[C:9]([C:15]#[N:16])[C:8]([C:19]2[N:24]=[CH:23][CH:22]=[CH:21][N:20]=2)=[CH:13][CH:12]=1 |f:2.3,^1:30,32,51,70|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

50.6 mg

|

|

Type

|

reactant

|

|

Smiles

|

CC1(COB(OC1)C=1C(=NC(=CC1)C)C#N)C

|

|

Name

|

|

|

Quantity

|

42 mg

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=NC=CC=N1

|

|

Name

|

|

|

Quantity

|

67 mg

|

|

Type

|

reactant

|

|

Smiles

|

[F-].[Cs+]

|

|

Name

|

|

|

Quantity

|

12 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

|

|

Name

|

CuI

|

|

Quantity

|

7 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]I

|

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

65 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at 65° C., after 1 hour the solvent

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added in sequence

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The vial was then capped

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed at reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue partitioned between AcOEt (10 mls) and NaHCO3 (saturated solution, 10 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The phases were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the water was extracted with AcOEt (2×10 mls)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over Na2SO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated at reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtaining an orange oily residue which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was purified (Biotage, Snap 25 g silica gel column, AcOEt/Cy from pure Cy to 50:50 in 10 column volumes)

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC=C(C(=N1)C#N)C1=NC=CC=N1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 27.6 mg |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |